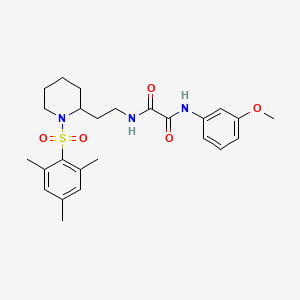

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

Description

This compound is an oxalamide derivative featuring a mesitylsulfonyl-piperidine moiety linked via an ethyl chain to the N1 position and a 3-methoxyphenyl group at the N2 position. The mesitylsulfonyl group (a bulky sulfonamide substituent) may influence metabolic stability and receptor binding compared to simpler substituents in related compounds .

Properties

IUPAC Name |

N'-(3-methoxyphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O5S/c1-17-14-18(2)23(19(3)15-17)34(31,32)28-13-6-5-9-21(28)11-12-26-24(29)25(30)27-20-8-7-10-22(16-20)33-4/h7-8,10,14-16,21H,5-6,9,11-13H2,1-4H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMXLFGMEXWXPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 485.6 g/mol. The compound features a piperidine ring substituted with a mesitylsulfonyl group and an oxalamide moiety, which contributes to its diverse chemical interactions and biological activities.

Preliminary studies indicate that this compound acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical in synaptic plasticity and memory function, suggesting that this compound may have implications in neuropharmacology, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Neuropharmacological Implications

The antagonistic activity at NMDA receptors positions this compound as a potential candidate for research into neurodegenerative diseases. Studies have shown that modulation of NMDA receptor activity can influence cognitive functions and neuroprotection.

Binding Affinity Studies

Research has focused on the binding affinity of this compound to various receptors and enzymes. Initial findings suggest that the mesitylsulfonyl group may interact with specific molecular targets, potentially altering their activity. Further investigations are needed to elucidate these interactions in detail.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The table below summarizes key features of several related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| N1-(4-Ethylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C25H33N3O4S | 471.62 | Contains a 4-Ethylphenyl group |

| N1-(o-Tolyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H31N3O4S | 477.64 | Features an o-Tolyl group |

| N1-(m-Tolyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | C25H33N3O4S | 471.62 | Contains an m-Tolyl group |

These comparisons highlight how the specific combination of functional groups in this compound may confer distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

Recent studies have aimed to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. For instance, investigations into its effects on cognitive function have shown promising results, indicating potential benefits for conditions characterized by NMDA receptor dysregulation .

Moreover, ongoing research is exploring the compound's safety profile and bioavailability, which are crucial for its development as a therapeutic agent . The results thus far suggest that further clinical studies are warranted to fully assess its therapeutic potential.

Comparison with Similar Compounds

Structural and Metabolic Differences

- Aromatic Substitution : The 3-methoxyphenyl group at N2 may alter electronic distribution compared to pyridin-2-yl (S336) or chlorophenyl (Compound 27), affecting receptor affinity .

- Metabolic Pathways : Oxalamides with pyridinyl or methoxy groups (e.g., S336, S5456) undergo hydrolysis and oxidative demethylation, while sulfonamide-containing derivatives (like the target compound) may favor sulfonation or glucuronidation .

Research Implications and Gaps

- Antiviral Potential: Piperidine-containing oxalamides (e.g., Compound 27) show HIV entry inhibition, suggesting the target compound’s piperidine-sulfonyl group could be explored for similar activity .

- Enzyme Interactions : While S5456 showed transient CYP3A4 inhibition, bulkier substituents (e.g., mesitylsulfonyl) might minimize off-target enzyme effects .

- Synthetic Feasibility : The target compound’s synthesis would likely require sulfonylation of piperidine intermediates, analogous to methods in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.